

1,2-Benzisoxazole-3-acetic acid CAS 4865-84-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(1,2-Benzisoxazol-3-yl)acetic acid
Cat. No.:	B189195

[Get Quote](#)

An In-depth Technical Guide to 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisoxazole-3-acetic acid is a heterocyclic building block of significant interest in medicinal and synthetic chemistry. While its intrinsic biological activity is not extensively documented, it serves as a critical starting material for the synthesis of various pharmacologically active compounds. Most notably, it is a key intermediate in the production of the broad-spectrum antiepileptic drug Zonisamide.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role in the development of therapeutic agents.

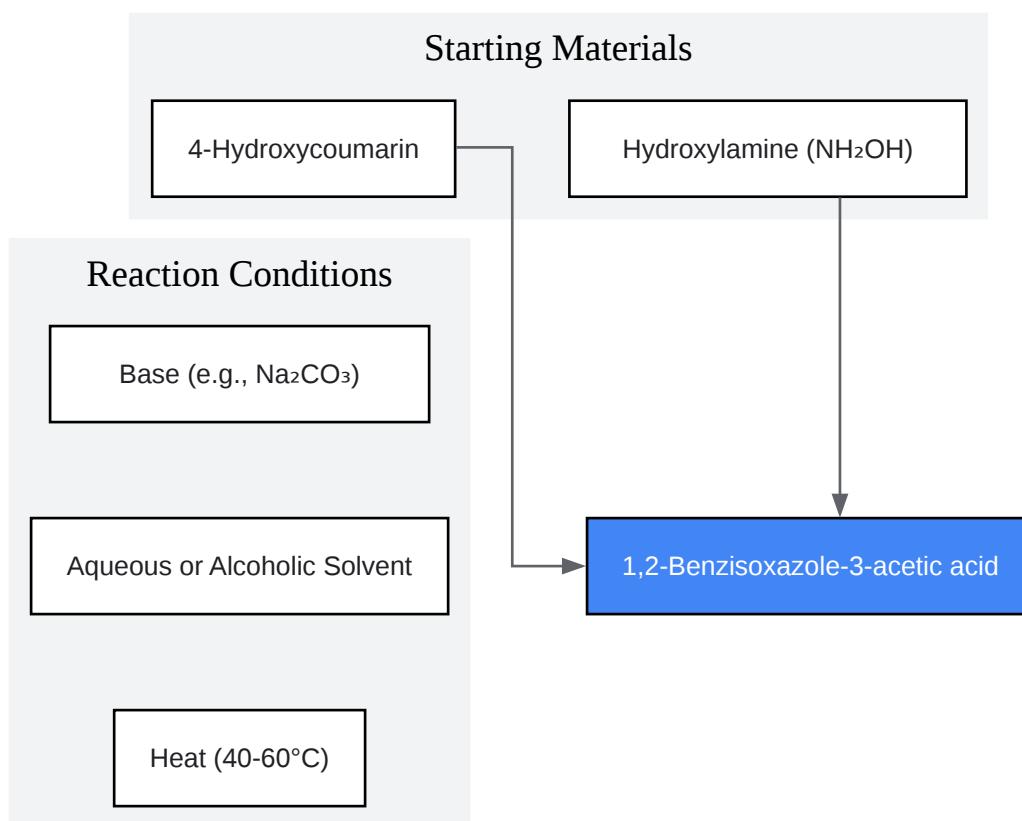
Physicochemical Properties

1,2-Benzisoxazole-3-acetic acid is typically a white to light yellow crystalline powder.^{[1][3]} Its key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	4865-84-3	[4]
Molecular Formula	C ₉ H ₇ NO ₃	[4]
Molecular Weight	177.16 g/mol	[4]
Appearance	White to light yellow crystalline powder	[1] [3]
Melting Point	127 - 131 °C	[1] [3]
Boiling Point	377.3 ± 17.0 °C (Predicted)	[2]
Density	1.394 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	3.60 ± 0.30 (Predicted)	[2]
Solubility	Soluble in Methanol	[2]
InChI Key	BVSIAYQIMUUCRW- UHFFFAOYSA-N	[4]
Storage	Room Temperature or 2-8°C, sealed in dry conditions	[2] [4]

Spectroscopic and Analytical Data

Accurate spectroscopic characterization is essential for structure verification and quality control. While specific spectral data for this compound is not widely published in peer-reviewed journals, the expected characteristics based on its structure are described.


Technique	Expected Observations
¹ H NMR	Aromatic protons are expected in the range of 7.0-8.5 ppm. A singlet corresponding to the methylene (-CH ₂) protons would appear, and a broad singlet for the carboxylic acid proton (-COOH) would be observed further downfield.
¹³ C NMR	Aromatic carbons would typically appear in the 110-160 ppm range. Signals for the methylene carbon, the isoxazole ring carbons, and a downfield signal for the carbonyl carbon (>170 ppm) are expected.
Infrared (IR)	Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm ⁻¹), a C=O stretch (around 1700 cm ⁻¹), C=C and C=N ring stretching in the 1450-1640 cm ⁻¹ region, and a C-O stretch. ^[5]
Mass Spec. (MS)	The molecular ion peak [M] ⁺ would be observed at m/z 177. Common fragmentation patterns would involve the loss of CO ₂ (44 Da) or the entire acetic acid group.

Synthesis and Chemical Reactivity

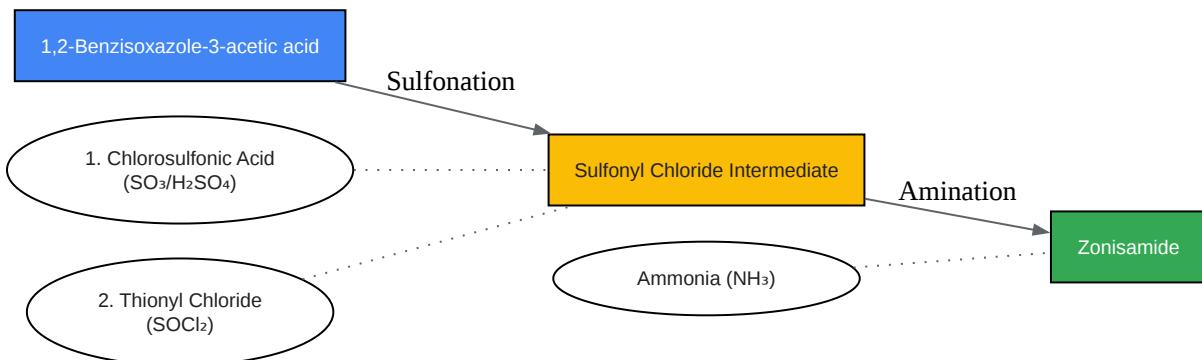
The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, and 1,2-Benzisoxazole-3-acetic acid is a versatile intermediate for accessing this core.^[3]

Synthesis of 1,2-Benzisoxazole-3-acetic acid

A common and efficient method for synthesizing the title compound is through the reaction of 4-hydroxycoumarin with hydroxylamine.^[6] This process involves the ring-opening of the coumarin lactone and subsequent recyclization to form the benzisoxazole ring.

[Click to download full resolution via product page](#)

Synthesis of 1,2-Benzisoxazole-3-acetic acid.


Role as a Key Intermediate for Zonisamide

The most prominent application of 1,2-Benzisoxazole-3-acetic acid is as the precursor for the anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[1][6] The synthesis involves a two-step conversion of the acetic acid side chain into a methanesulfonamide group.

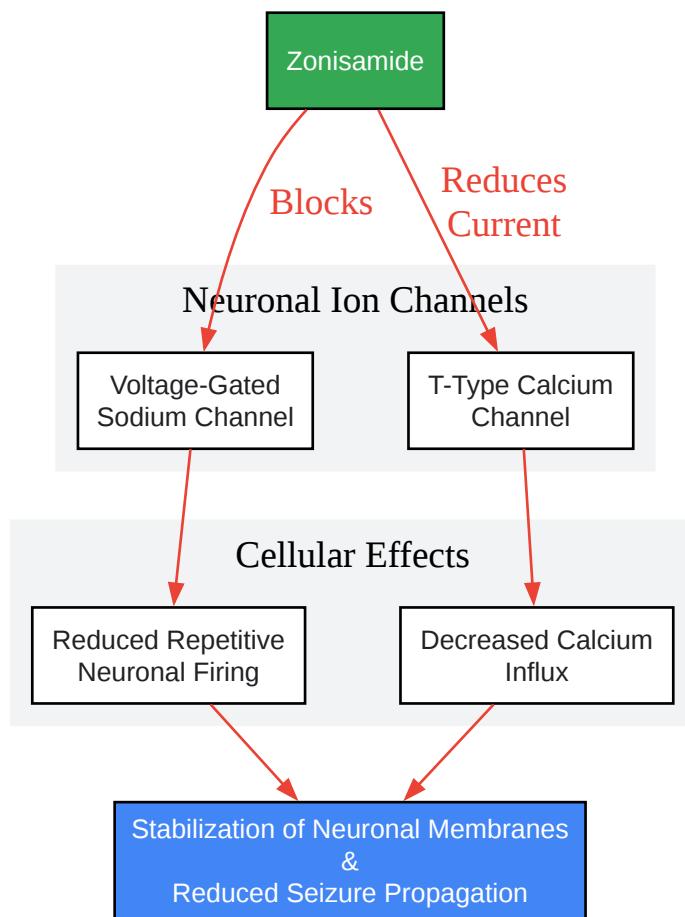
The synthesis of zonisamide from 1,2-benzisoxazole-3-acetic acid proceeds via sulfonation followed by amination.[1]

- **Sulfonation:** The acetic acid starting material is reacted with a sulfonating agent, such as chlorosulfonic acid, often in an inert solvent. This step converts the $-\text{CH}_2\text{COOH}$ group into a $-\text{CH}_2\text{SO}_3\text{Cl}$ group.

- Amination: The resulting sulfonyl chloride is then reacted with ammonia (amination) to replace the chlorine atom, forming the final $-\text{CH}_2\text{SO}_2\text{NH}_2$ sulfonamide group of Zonisamide.

[Click to download full resolution via product page](#)

Synthetic pathway from the core acid to Zonisamide.


Pharmacological Significance (via Derivatives)

While 1,2-Benzisoxazole-3-acetic acid itself is primarily a synthetic intermediate, the 1,2-benzisoxazole core it provides is present in numerous centrally active drugs.[\[3\]](#)

Zonisamide: Mechanism of Action

Zonisamide is a broad-spectrum antiepileptic drug.[\[1\]](#) Its anticonvulsant activity is attributed to a dual mechanism of action that differentiates it from many other antiepileptic drugs.[\[7\]\[8\]](#)

- Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents sustained, high-frequency seizure activity.[\[8\]\[9\]](#)
- Reduction of T-Type Calcium Currents: It reduces low-threshold T-type calcium currents in neurons.[\[8\]\[9\]](#) This action is particularly relevant for controlling absence seizures.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 4. 1,2-Benzisoxazole-3-acetic Acid | 4865-84-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. e-journals.in [e-journals.in]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,2-Benzisoxazole-3-acetic acid CAS 4865-84-3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189195#1-2-benzisoxazole-3-acetic-acid-cas-4865-84-3\]](https://www.benchchem.com/product/b189195#1-2-benzisoxazole-3-acetic-acid-cas-4865-84-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com